4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thioxotetrahydropyrimidine core and a benzenesulfonamide moiety. It has been studied for its potential as an inhibitor of protein-protein interactions, particularly those involving the MDM2-p53 and MDMX-p53 pathways .
Preparation Methods
The synthesis of 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxotetrahydropyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiourea and β-dicarbonyl compounds.
Introduction of the benzenesulfonamide moiety: This step involves the reaction of the thioxotetrahydropyrimidine intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.
Final assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.
Chemical Reactions Analysis
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions, which are critical pathways in cancer biology.
Biological Studies: The compound has been investigated for its neurotoxic potentials and its effects on enzyme activities and behavioral parameters in animal models.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of cancer research, it inhibits the MDM2-p53 and MDMX-p53 interactions, leading to the activation of the p53 pathway . This activation can result in cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide include other thioxotetrahydropyrimidine derivatives and benzenesulfonamide compounds. Some examples are:
- 5-((1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-((1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C18H16N4O5S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H16N4O5S2/c1-27-13-6-2-12(3-7-13)22-29(25,26)14-8-4-11(5-9-14)19-10-15-16(23)20-18(28)21-17(15)24/h2-10,22H,1H3,(H3,20,21,23,24,28) |
InChI Key |
UYAOYLNGWPEYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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